molecular formula C18H15NO3 B3836220 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one

3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one

Cat. No. B3836220
M. Wt: 293.3 g/mol
InChI Key: BDIWHZFYKSOXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one, also known as coumarin-6, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique chemical properties and biological activities.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one is not fully understood. However, it is known to interact with cellular membranes, which can affect various biological processes. It has been shown to bind to phospholipids and increase membrane fluidity, which can affect the activity of membrane-bound proteins and enzymes. Additionally, 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one can generate reactive oxygen species upon excitation, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
Coumarin-6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. Coumarin-6 has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one in lab experiments is its fluorescent properties, which allow for easy detection and visualization of cells and tissues. Additionally, it has been shown to have low toxicity and high stability, making it a reliable probe for long-term experiments. However, one limitation of using 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one is its potential to interfere with cellular processes due to its interaction with membranes. Additionally, its synthesis method can be time-consuming and costly.

Future Directions

For 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one research include the development of new synthesis methods, the use of combination probes, and in vivo studies.

Scientific Research Applications

Coumarin-6 has been extensively used in scientific research as a fluorescent dye and a probe for various biological processes. It has been used as a fluorescent indicator for calcium ions, pH, and membrane potential in cells. Additionally, it has been used to study the uptake, distribution, and metabolism of drugs in cells and tissues. Coumarin-6 has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

3-acetyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-10-16(17(12(2)20)18(21)22-11)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWHZFYKSOXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-methyl-4-(naphthalen-1-ylamino)-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
Reactant of Route 3
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.